molecular formula C17H17ClO2S B14243963 S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate CAS No. 482626-92-6

S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate

Cat. No.: B14243963
CAS No.: 482626-92-6
M. Wt: 320.8 g/mol
InChI Key: KBZHOHBDKUZQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate: is an organic compound that belongs to the class of carbothioates It is characterized by the presence of a chlorophenyl group and a butoxybenzene group attached to a carbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-chlorophenyl thiol with 4-butoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the carbothioate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Chlorophenyl) 4-butoxybenzene-1-carbothioate is unique due to its specific combination of a chlorophenyl group and a butoxybenzene group attached to a carbothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

482626-92-6

Molecular Formula

C17H17ClO2S

Molecular Weight

320.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 4-butoxybenzenecarbothioate

InChI

InChI=1S/C17H17ClO2S/c1-2-3-12-20-15-8-4-13(5-9-15)17(19)21-16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3

InChI Key

KBZHOHBDKUZQRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.